1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(oxan-4-yl)ethan-1-amine

Medicinal Chemistry ADME Prediction Hydrogen Bonding

Sourcing a conformationally restricted amine scaffold for CNS probe development often yields simplified benzodioxin analogs that lack an extra hydrogen bond acceptor. This oxane-extended ethanamine solves that by introducing a tetrahydropyran ring, increasing TPSA and HBA count for modulated ADME. - Enhanced CNS MPO score of 4.5/6, optimizing brain penetration likelihood over simpler analogs. - Higher HBA count (3 vs. 2) and cLogP (1.8) provide distinct SAR vectors for dopamine D2/D3 selectivity. - Standard >98% purity with immediate availability, eliminating custom synthesis delays for fragment-based library expansion.

Molecular Formula C15H21NO3
Molecular Weight 263.33 g/mol
Cat. No. B13258443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(oxan-4-yl)ethan-1-amine
Molecular FormulaC15H21NO3
Molecular Weight263.33 g/mol
Structural Identifiers
SMILESC1COCCC1CC(C2COC3=CC=CC=C3O2)N
InChIInChI=1S/C15H21NO3/c16-12(9-11-5-7-17-8-6-11)15-10-18-13-3-1-2-4-14(13)19-15/h1-4,11-12,15H,5-10,16H2
InChIKeyJGCYRBJZXXBACW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Pharmacophoric Profiling of a Dual-Heterocyclic Ethanamine


1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(oxan-4-yl)ethan-1-amine (CAS: 1465122-18-2) is a synthetic, dual-heterocyclic ethanamine derivative featuring a benzodioxin core linked to a tetrahydropyran (oxane) ring . The compound (C15H21NO3, MW 263.33 g/mol) belongs to the class of benzodioxane amines, a scaffold historically associated with adrenergic receptor modulation and CNS activity [1]. Its structural hallmark—the combination of a rigid benzodioxin bicycle with a saturated oxane moiety via an ethylamine spacer—creates a distinct pharmacophoric framework that differentiates it from simpler benzodioxin-ethanamine analogs and positions it as a versatile intermediate for medicinal chemistry programs targeting aminergic receptors or exploring conformational restriction strategies [2].

Dual-heterocyclic Benzodioxin-oxane scaffold for aminergic target SAR
Extended H-bonding Additional ether oxygen as H-bond acceptor from oxane ring
Conformational adaptability Flexible ethylamine linker with restricted rotameric sampling

Why This Compound Cannot Be Replaced by In-Class Analogs


Superficial substitution with common benzodioxin-ethanamine scaffolds (e.g., 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine or 2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethylamine) ignores the quantitative impact of the oxan-4-yl group on lipophilicity, hydrogen-bonding capacity, and conformational flexibility. The oxane ring introduces an additional oxygen atom that acts as a hydrogen bond acceptor, increasing the total acceptor count from 2 to 3 relative to the parent 2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethylamine scaffold [1]. This modification shifts the calculated octanol-water partition coefficient (cLogP) from approximately 1.2 to 1.8, altering membrane permeability predictions by nearly 0.6 log units—a magnitude known to affect CNS penetration and off-target binding profiles in aminergic receptor families [2]. Furthermore, the increased molecular weight (263.3 vs. ~179-207 g/mol for simpler analogs) and topological polar surface area (TPSA 53.7 vs. ~35-44.5 Ų) directly impact the physico-chemical space, making generic substitution chemically unsound without re-optimization of the lead series [1].

Additional H-bond acceptor may alter solubility and protein-binding profile compared to simpler benzodioxin-ethanamine analogs.
Oxane ring increases cLogP by ~0.6 log units, potentially shifting CNS penetration and off-target binding predictions.
Higher molecular weight and TPSA may impact permeability and P-gp liability relative to lower-MW isomers.

Quantitative Differentiation vs. Closest Analogs


Enhanced Hydrogen-Bond Acceptor Capacity

The target compound possesses 3 hydrogen bond acceptors (HBA) compared to 2 HBA for the parent 2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethylamine scaffold [1]. This increase arises from the additional oxygen atom in the tetrahydropyran ring. Higher HBA directly correlates with improved aqueous solubility (predicted LogS -2.8 vs. -2.3) and altered protein binding interactions, which can reduce promiscuous binding to plasma proteins [2].

H-bond acceptor count
Class-level
HBA 3 vs 2
ΔLogS −0.5
Supports solubility and formulation fit review
Predicted data; verify experimentally
Medicinal Chemistry ADME Prediction Hydrogen Bonding

Lipophilicity Differentiation vs. Idazoxan and Piperoxan

The target compound's predicted cLogP (1.8) falls intermediate between the potent α2-adrenoceptor antagonist idazoxan (cLogP ≈ 0.9) and the α-blocker piperoxan (cLogP ≈ 2.5) [1]. This lipophilicity window is associated with optimal CNS passive permeation while maintaining manageable hERG risk. By contrast, idazoxan's lower logP limits passive brain penetration, and piperoxan's higher logP elevates off-target toxicity potential [2]. The oxane moiety provides a tunable handle for fine-tuning logP without introducing additional aromaticity.

cLogP comparison
Class-level
1.8 vs Idazoxan 0.9 Piperoxan 2.5
Intermediate lipophilicity window for CNS research tools
Predicted; balance between permeability and hERG liability
CNS Drug Design Lipophilicity Adrenergic Receptor

Conformational Flexibility vs. Rigid Idazoxan

The rotatable bond count (nRotB) for the target compound is 4, compared to 1 for the rigid idazoxan (imidazoline-fused benzodioxane) [1]. This increased flexibility (ΔnRotB = +3) translates to a predicted conformational entropy penalty upon binding of approximately +1.2–1.8 kcal/mol, which can be advantageous for achieving selective binding to induced-fit pockets in aminergic GPCRs [2]. The oxane ring, while flexible, restricts rotameric sampling compared to a fully linear alkyl chain, maintaining a balance between flexibility and preorganization.

Rotatable bonds
Cross-study
nRotB = 4 vs Idazoxan nRotB = 1
Supports induced-fit binding evaluation in GPCR targets
Entropy penalty estimate ~1.5 kcal/mol
Conformational Analysis Entropy Binding Kinetics

Topological Polar Surface Area Advantage

The target compound exhibits a TPSA of 53.7 Ų versus 35.3 Ų for the positional isomer 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine [1]. The +18.4 Ų difference is driven by the extra ether oxygen in the oxane ring. A TPSA above 50 Ų but below 90 Ų is associated with moderate CNS penetration, while TPSA <40 Ų typically indicates high passive permeability with increased P-glycoprotein efflux susceptibility [2]. This positions the target compound in a differentiated zone for oral CNS therapies requiring balanced efflux ratio.

TPSA
Class-level
53.7 Ų vs isomer 35.3 Ų
Moderate CNS penetration range; reduced P-gp liability context
TPSA 50–90 Ų window for CNS tools
ADME Blood-Brain Barrier Polar Surface Area

High-Value Procurement Scenarios


Dopamine D2/D3 Receptor Probe Synthesis

The benzodioxin scaffold is a privileged structure for dopamine D2 receptor ligands, as exemplified by the atypical antipsychotic SSR181507 [1]. The oxane-extended ethanamine variant provides a unique handle for generating D2/D3-selective probes with modulated lipophilicity (cLogP 1.8), potentially reducing hERG affinity compared to more lipophilic piperazine analogs. Procurement for SAR exploration in dopamine receptor programs is recommended [2].

CNS Penetrant Chemical Tool Optimization

With a predicted TPSA of 53.7 Ų and cLogP of 1.8, this compound occupies a favorable CNS MPO (Multiparameter Optimization) score of approximately 4.5/6, versus 4.1 for idazoxan [1]. This makes it a compelling starting point for designing brain-penetrant chemical probes targeting aminergic GPCRs or enzymes such as MAO-A, where the benzodioxin core has known affinity (Ki = 1.41 µM for MAO-A) [3].

Dual Pharmacophore Library Construction

The molecule features two distinct heterocyclic motifs (benzodioxin and tetrahydropyran) linked via a flexible ethylamine spacer. This topology is ideal for fragment-based drug discovery (FBDD) libraries, where each moiety can independently interrogate subsites of large binding pockets, such as the P2X3 receptor [4]. The oxane ring's oxygen atom adds a hydrogen bond acceptor point (HBA = 3) that enhances solubility (predicted LogS -2.8) over all-carbon bioisosteres [1].

Application
Selection Property
Validation Focus
Dopamine receptor SAR
Benzodioxin scaffold with modulated lipophilicity
D2/D3 selectivity and hERG liability review
CNS chemical tool design
Predicted CNS MPO score favorable profile
Brain penetration and target-engagement validation
Fragment-based library synthesis
Dual heterocyclic topology with flexible linker
Subsite interrogation and solubility profiling
Quote Request

Request a Quote for 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(oxan-4-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.